molecular formula C19H23ClN2S B12839918 2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride

2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride

Cat. No.: B12839918
M. Wt: 346.9 g/mol
InChI Key: QPFBUDUSRXHRCB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride typically involves the reaction of 4-(Diethylamino)benzaldehyde with 2,3-dimethylthiazolium chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride is unique due to its specific substitution pattern and the presence of the diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H23ClN2S

Molecular Weight

346.9 g/mol

IUPAC Name

4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-diethylaniline;chloride

InChI

InChI=1S/C19H23N2S.ClH/c1-5-21(6-2)16-10-8-15(9-11-16)19-20(4)17-12-7-14(3)13-18(17)22-19;/h7-13H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

QPFBUDUSRXHRCB-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=[N+](C3=C(S2)C=C(C=C3)C)C.[Cl-]

Origin of Product

United States

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